Cadmium(II)acetatexhydrate
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Overview
Description
Cadmium(II) acetate, also known as Cadmium diacetate or Bis(acetoxy)cadmium, is a compound with the linear formula Cd(OCOCH3)2 . It is marketed both as the anhydrous form and as a dihydrate, both of which are white or colorless . It can be used in the synthesis of cadmium oxide (CdO) thin films, which find usage in gas sensors, phototransistors, and diodes .
Synthesis Analysis
Cadmium(II) acetate can be synthesized by treating cadmium oxide with acetic acid . It can also be prepared by treating cadmium nitrate with acetic anhydride .Molecular Structure Analysis
Cadmium(II) acetate has a molecular weight of 230.50 . The Cd(II) ion prefers a four-coordinate, tetrahedral environment .Chemical Reactions Analysis
Cadmium(II) acetate can undergo various reactions. For instance, it can be used in the synthesis of cadmium oxide (CdO) thin films and cadmium sulfide (CdS) nanoparticles . It can also react with hydrogen sulfide to precipitate yellow-orange cadmium sulfide .Physical and Chemical Properties Analysis
Cadmium(II) acetate is a solid with a density of 2.01 g/mL at 25°C . It has a melting point of 255-273 °C . It is soluble in a wide range of aqueous solutions .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
cadmium(2+);diacetate;hydrate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C2H4O2.Cd.H2O/c2*1-2(3)4;;/h2*1H3,(H,3,4);;1H2/q;;+2;/p-2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJNYWDYNPPTGLP-UHFFFAOYSA-L |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)[O-].CC(=O)[O-].O.[Cd+2] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8CdO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.52 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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